Physicochemical Differentiation: Computed logP, tPSA, and Hydrogen-Bonding Profile vs. Closest Amide Variants
CAS 897615-19-9 exhibits a computed logP of 1.52, a topological polar surface area (tPSA) of 64 Ų, two hydrogen-bond donors, and four hydrogen-bond acceptors, with a fraction of sp³-hybridized carbons (Fsp³) of 0.36 [1]. These values place it in a distinct physicochemical space relative to its closest commercially available analogs. The 2-phenylbutanamide analog (CAS 921502-31-0; C₁₈H₁₈ClN₅O, MW 355.82) carries an additional aromatic ring that increases logP and molecular weight, predicts altered permeability and CYP450 susceptibility. The cyclohexanecarboxamide analog (CAS 897615-23-5) has a higher Fsp³ due to the saturated cyclohexyl ring. The 4-ethoxy analog (CAS not verified; C₁₆H₂₂N₅O₂) replaces chlorine with an ethoxy group, altering electronegativity and hydrogen-bonding potential at the aryl position . No head-to-head experimental comparison of these properties has been published.
| Evidence Dimension | Computed physicochemical parameters (logP, tPSA, HBD/HBA, Fsp³) |
|---|---|
| Target Compound Data | logP 1.52; tPSA 64 Ų; HBD 2; HBA 4; Fsp³ 0.36; MW 307.78 |
| Comparator Or Baseline | 2-phenylbutanamide analog (CAS 921502-31-0): predicted higher logP, MW 355.82; cyclohexanecarboxamide analog (CAS 897615-23-5): higher Fsp³; 4-ethoxy analog: altered H-bond profile, no chlorine |
| Quantified Difference | LogP difference vs. phenyl analog estimated ≥0.5 units; MW difference 48 Da; Cl vs. OEt substituent alters electronic profile qualitatively |
| Conditions | In silico computed values (ZINC); no experimental logP or permeability data available for any comparator |
Why This Matters
The distinct logP and tPSA of CAS 897615-19-9 predict different membrane permeability and solubility behavior relative to analogs, making it the preferred choice when a moderately lipophilic, lower-molecular-weight tetrazole amide is required for CNS or cellular target engagement without the metabolic liability of an additional aromatic ring.
- [1] ZINC Database. ZINC51317690: computed physicochemical properties. Accessed April 2026. View Source
